Product packaging for 27-TBDMS-4-Dehydrowithaferin A(Cat. No.:CAS No. 6850-30-2)

27-TBDMS-4-Dehydrowithaferin A

Katalognummer: B1664175
CAS-Nummer: 6850-30-2
Molekulargewicht: 468.6 g/mol
InChI-Schlüssel: XGPALHIQWWGRFB-TTWUVOALSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Natural Occurrence and Botanical Origin within Withania somnifera

4-Dehydrowithaferin A is a phytochemical found in plants belonging to the Solanaceae family. ontosight.aimedchemexpress.com Its primary and most well-documented botanical source is Withania somnifera, a plant commonly known as Ashwagandha or Indian ginseng. medchemexpress.comexlibrisgroup.commedchemexpress.com This plant has a long history of use in traditional Ayurvedic medicine for over 3,000 years. exlibrisgroup.comresearchgate.net The bioactive constituents of Withania somnifera, including 4-Dehydrowithaferin A, are categorized as withanolides, which are secondary metabolites present in the plant's roots and leaves. jddtonline.inforesearchgate.net

While Withania somnifera is the principal source, 4-Dehydrowithaferin A has also been reported in other species of the same genus, such as Withania aristata. nih.gov The concentration of these metabolites can be influenced by various factors, and their isolation from natural sources often yields low quantities. For research purposes, 4-Dehydrowithaferin A can be isolated from the plant material or produced through the semi-synthesis from its more abundant precursor, Withaferin A, via oxidation. exlibrisgroup.comgoogle.com

Structural Relationship to Withaferin A and the Withanolide Class

4-Dehydrowithaferin A belongs to the withanolides, a large group of over 40 structurally diverse C28 steroidal lactones. google.compnas.org These compounds are built upon an ergostane (B1235598) skeleton, which features three cyclohexane (B81311) rings and one cyclopentane (B165970) ring. wikipedia.org The defining characteristic of withanolides is the oxidation of carbons C-22 and C-26 to form a δ-lactone ring. google.com The biosynthesis of withanolides is complex, originating from sterol precursors like 24-methylenecholesterol (B1664013) via the mevalonate (B85504) (MVA) and 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways. pnas.orgwikipedia.orgnih.gov

Structurally, 4-Dehydrowithaferin A is a close analogue of Withaferin A, the most studied withanolide from Withania somnifera. medchemexpress.commedchemexpress.com The key distinction is the presence of an additional carbonyl group at the C4 position in its steroidal A-ring, leading to its alternative name, 4-oxo-Withaferin A. medchemexpress.comnih.govcaymanchem.com This seemingly minor modification significantly influences its biological activity. nih.govresearchgate.net Studies comparing Withaferin A and its derivatives have revealed that specific structural features, such as the α,β-unsaturated ketone in ring A (the enone system) and the 5β,6β-epoxide in ring B, are crucial for their cytotoxic effects. exlibrisgroup.comnih.govresearchgate.net

Table 1: Structural Comparison of 4-Dehydrowithaferin A and Withaferin A
FeatureWithaferin A4-Dehydrowithaferin AReference
Chemical ClassWithanolide (Steroidal Lactone)Withanolide (Steroidal Lactone) ontosight.aigoogle.com
Core SkeletonErgostane-type C28 steroidErgostane-type C28 steroid google.com
Molecular FormulaC28H38O6C28H36O6 ontosight.ainih.gov
Key Functional Groups5β,6β-epoxide, 4β-hydroxy, 27-hydroxy, Ring A enone, δ-lactone5β,6β-epoxide, 4-keto, 27-hydroxy, Ring A dienone, δ-lactone exlibrisgroup.comnih.govcaymanchem.com
RelationshipParent compoundOxidized derivative (analogue) of Withaferin A medchemexpress.comnih.gov

Current Trajectories and Academic Significance in Biomedical Research

The academic significance of 4-Dehydrowithaferin A is rooted in its potential therapeutic properties, which include anti-inflammatory, antioxidant, and, most notably, anticancer activities. ontosight.ai Research has demonstrated its potent cytotoxic effects against various cancer cell lines. ontosight.ai

A key focus of current research is understanding the structure-activity relationships of withanolides. medchemexpress.comszabo-scandic.com Studies have shown that the addition of a carbonyl group at the C4 position, which distinguishes 4-Dehydrowithaferin A from Withaferin A, increases its cytotoxic effects. nih.govresearchgate.netresearchgate.net In comparative studies using P388 leukemia cells, 4-Dehydrowithaferin A was identified as one of the most potent derivatives, effectively halting cell proliferation by inhibiting the synthesis of proteins and nucleic acids. nih.gov Further research has highlighted its cytotoxicity against human ovarian cancer cells (A2780) and even carboplatin-resistant ovarian cancer cells (A2780/CP70). caymanchem.com It is also being investigated for its potential in treating multiple myeloma. medchemexpress.commedchemexpress.comszabo-scandic.com

Table 2: Summary of Investigated Biomedical Activities of 4-Dehydrowithaferin A
Research AreaObserved EffectCell Line/ModelReference
AnticancerInhibited cell proliferation; induced cell death (apoptosis)General cancer cell lines ontosight.ai
Anticancer (Leukemia)Inhibited thymidine, uridine, and L-valine incorporation; stopped cell proliferationP388 cells nih.gov
Anticancer (Ovarian Cancer)Cytotoxic with IC50 value of 7.3 µMA2780 cells caymanchem.com
Anticancer (Drug-Resistant Ovarian Cancer)Cytotoxic with IC50 value of <1 µMA2780/CP70 (carboplatin-resistant) cells caymanchem.com
Anticancer (Multiple Myeloma)Identified as having potential for research in this areaMultiple Myeloma models medchemexpress.commedchemexpress.comszabo-scandic.com
Anti-inflammatoryInhibition of pro-inflammatory cytokines and enzymesIn vitro models ontosight.ai
AntioxidantScavenging of free radicalsIn vitro models ontosight.ai

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H36O6 B1664175 27-TBDMS-4-Dehydrowithaferin A CAS No. 6850-30-2

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(1S,2R,7S,9R,11S,12S,15R,16S)-15-[(1S)-1-[(2R)-5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-2,16-dimethyl-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-4-ene-3,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H36O6/c1-14-11-21(33-25(32)17(14)13-29)15(2)18-5-6-19-16-12-24-28(34-24)23(31)8-7-22(30)27(28,4)20(16)9-10-26(18,19)3/h7-8,15-16,18-21,24,29H,5-6,9-13H2,1-4H3/t15-,16-,18+,19-,20-,21+,24+,26+,27-,28+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGPALHIQWWGRFB-TTWUVOALSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC(C1)C(C)C2CCC3C2(CCC4C3CC5C6(C4(C(=O)C=CC6=O)C)O5)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)O[C@H](C1)[C@@H](C)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3C[C@@H]5[C@]6([C@@]4(C(=O)C=CC6=O)C)O5)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H36O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00988157
Record name 27-Hydroxy-5,6:22,26-diepoxyergosta-2,24-diene-1,4,26-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00988157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

468.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6850-30-2
Record name Ergosta-2,24-dien-26-oic acid, 5,6-epoxy-22,27-dihydroxy-1,4-dioxo-, δ-lactone, (5β,6β,22R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6850-30-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Dehydrowithaferin A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006850302
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 27-Hydroxy-5,6:22,26-diepoxyergosta-2,24-diene-1,4,26-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00988157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Isolation, Derivatization, and Synthetic Methodologies for 4 Dehydrowithaferin a

Isolation Protocols from Withania somnifera and Related Plant Sources

The primary natural source for withanolides, including 4-Dehydrowithaferin A, is the plant Withania somnifera, commonly known as Ashwagandha. medchemexpress.comjddtonline.infonih.gov The isolation process for these compounds, which are biologically active secondary metabolites, typically involves extraction from the plant's leaves and roots. jddtonline.infosemanticscholar.orgorientjchem.org

A general protocol for isolating withanolides like Withaferin A, which can be adapted for 4-Dehydrowithaferin A, begins with the extraction of powdered plant material. The leaves are often used for this purpose. semanticscholar.orgorientjchem.org The process involves refluxing the leaf powder with a hydro-alcoholic solvent mixture, such as 80:20 methanol (B129727) to water, at an elevated temperature (around 70°C). semanticscholar.orgorientjchem.org This extraction is typically repeated multiple times to ensure a high yield.

Following extraction, the solvent is distilled off under reduced pressure to concentrate the extract. semanticscholar.orgorientjchem.org The resulting crude extract contains a mixture of phytochemicals, including various withanolides. semanticscholar.org Purification is then achieved through chromatographic techniques. Column chromatography is a common first step to separate the extract into different fractions. nih.gov Further purification using methods like Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) allows for the isolation of specific compounds, yielding highly pure Withaferin A and its analogs. jddtonline.inforesearchgate.net

Table 1: General Steps for Withanolide Isolation

StepDescriptionTechnique(s)
1. PreparationPlant material (typically leaves) is dried and powdered.Grinding/Milling
2. ExtractionThe powdered material is treated with a solvent to dissolve the target compounds.Reflux Extraction, Soxhlet Extraction
3. ConcentrationThe solvent is removed from the extract to yield a concentrated crude product.Rotary Evaporation
4. PurificationThe crude extract is separated into its individual components.Column Chromatography, TLC, HPLC
5. CharacterizationThe structure and purity of the isolated compound are confirmed.Spectroscopy (NMR, Mass Spec), HPLC

Semisynthetic Pathways to 4-Dehydrowithaferin A from Precursor Withanolides

Semisynthesis is a crucial strategy for producing analogs of natural products that may be difficult to isolate in large quantities or to create novel compounds with enhanced properties. mdpi.com Withanolides like Withaferin A serve as excellent precursors for the synthesis of derivatives due to their reactive chemical groups. mdpi.com These include a secondary hydroxyl group at carbon 4 (C-4), an α,β-unsaturated ketone in ring A, and an epoxide ring, which are amenable to chemical modification. mdpi.com

4-Dehydrowithaferin A can be synthesized from its precursor, Withaferin A, through a straightforward oxidation reaction. This process specifically targets the hydroxyl group (-OH) at the C-4 position of the Withaferin A steroid skeleton and converts it into a ketone group (=O).

A common and effective reagent for this type of transformation is manganese dioxide (MnO₂). nih.govresearchgate.net MnO₂ is a mild oxidizing agent that selectively oxidizes allylic and benzylic alcohols. In the case of Withaferin A, the C-4 hydroxyl group is an allylic alcohol, making it susceptible to oxidation by MnO₂. The reaction involves treating Withaferin A with activated manganese dioxide in an appropriate organic solvent, which leads to the formation of 4-Dehydrowithaferin A. This targeted oxidation provides a reliable semisynthetic route to the desired compound.

Synthesis and Characterization of 4-Dehydrowithaferin A Derivatives and Analogs

The synthesis of derivatives and analogs of 4-Dehydrowithaferin A is an active area of research aimed at exploring structure-activity relationships (SAR) and developing compounds with improved therapeutic potential. nih.gov Modifications are strategically made to different parts of the withanolide scaffold to assess the impact on biological activity.

Targeted chemical modification involves altering specific functional groups within the 4-Dehydrowithaferin A molecule. These modifications can enhance properties such as solubility, stability, and target specificity.

One such strategy is silylation , which involves introducing a silicon-containing group, typically by converting a hydroxyl group into a silyl (B83357) ether. In a study exploring the chemical space of Withaferin A, researchers incorporated silicon into the molecule. caymanchem.com A similar strategy could be applied to 4-Dehydrowithaferin A. For instance, the C-27 hydroxyl group could be targeted for silylation. This modification can influence the compound's lipophilicity and its interaction with biological targets, potentially leading to improved clinical potential. caymanchem.com

Other modification strategies for the broader withanolide class include:

Acetylation: Converting hydroxyl groups to acetate (B1210297) esters. This has been shown to enhance the cytotoxic activity of some withanolide analogs. nih.gov

Reduction: Modifying epoxide or enone functionalities. For example, the reduction of the C-5, C-6 epoxide in Withaferin A has been explored to create new analogs. figshare.com

The biological activity of synthetic derivatives is often evaluated and compared to the parent compound to understand the SAR. Cytotoxicity against various cancer cell lines is a common metric for assessing the potential of these new analogs.

For example, 4-Dehydrowithaferin A (referred to as 4-oxo Withaferin A) itself has demonstrated significant anticancer activity. It is cytotoxic to A2780 ovarian cancer cells and, notably, shows even greater potency against carboplatin-resistant A2780/CP70 cells. caymanchem.com Furthermore, it exhibits a degree of selectivity for cancer cells over non-cancerous cells. caymanchem.com

Studies on other withanolide derivatives have revealed important SAR insights. For instance, modifications to Withalongolide A, a C-19 oxygenated analog of Withaferin A, showed that acetylation could significantly increase cytotoxicity against melanoma cells. nih.gov Another study on semisynthetic analogs of Withaferin A found that the presence of the α,β-unsaturated ring A and the 5β,6β-epoxide in ring B were crucial for potent anti-proliferative activity. mdpi.com These findings suggest that similar modifications to the 4-Dehydrowithaferin A scaffold could yield compounds with enhanced and potentially more selective anticancer effects.

Table 2: Cytotoxic Activity of 4-Dehydrowithaferin A and Related Compounds

CompoundCell LineActivity (IC₅₀)SelectivityReference
4-Dehydrowithaferin AA2780 (ovarian cancer)7.3 µM4.4-fold vs. ARPE19 caymanchem.com
4-Dehydrowithaferin AA2780/CP70 (carboplatin-resistant)<1 µMNot specified caymanchem.com
27-Deoxywithaferin AMCF-7 (breast cancer)0.02 µMNot specified figshare.com
4-epi-5,6-Deoxywithaferin AMCF-7 (breast cancer)1.73–4.27 µMNot specified figshare.com

This comparative data highlights how structural modifications can dramatically influence the potency of withanolides, guiding the design of future analogs with superior therapeutic profiles.

Molecular and Cellular Mechanisms of Action of 4 Dehydrowithaferin a

Modulation of Cellular Proliferation and Viability

4-Dehydrowithaferin A, a structural analogue of the well-studied withanolide Withaferin A, has demonstrated significant antiproliferative activity against various cancer cell lines. Its efficacy has been particularly noted in hematological malignancies and other cancer types, indicating a broad potential for inhibiting cancer cell growth.

A comprehensive structure-activity relationship study involving 56 withanolides evaluated their antiproliferative effects on three distinct multiple myeloma (MM) cell lines: NCI-H929, RPMI-8226, and U266B1. nih.govacs.orgresearchgate.net In this research, 4-Dehydrowithaferin A was shown to inhibit the proliferation of these cell lines with varying potency. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined for each cell line, highlighting its cytotoxic potential in the context of multiple myeloma. nih.govmedchemexpress.com

The table below summarizes the antiproliferative activity of 4-Dehydrowithaferin A against these human multiple myeloma cell lines after a 72-hour exposure period.

Cell LineCancer TypeIC50 (µM)
NCI-H929Multiple Myeloma1.5 ± 0.2
RPMI-8226Multiple Myeloma2.1 ± 0.1
U266B1Multiple Myeloma3.5 ± 0.3

Data sourced from Freitas Misakyan MF, et al. J Nat Prod. 2021. nih.govmedchemexpress.com

Furthermore, earlier research comparing 4-Dehydrowithaferin A to its parent compound, Withaferin A, and other derivatives found that it had a superior inhibitory effect on murine leukemic P388 cells. science.gov This finding underscores its potent activity against leukemia cells and suggests that subtle structural modifications on the withanolide scaffold can lead to enhanced biological effects. science.gov

The potent inhibition of cancer cell proliferation by 4-Dehydrowithaferin A strongly suggests the activation of programmed cell death pathways. The significant cytotoxic effects observed in multiple myeloma and leukemia cell lines are characteristic of compounds that trigger apoptosis. nih.govscience.gov The observation that 4-Dehydrowithaferin A surpassed the activity of Withaferin A, a known inducer of apoptosis, in leukemic cells further supports the hypothesis that its mechanism of action involves the initiation of cellular suicide programs. science.gov However, while the antiproliferative data points toward the induction of apoptosis, detailed mechanistic studies specifically elucidating the programmed cell death pathways activated by 4-Dehydrowithaferin A are not extensively detailed in the current scientific literature.

Apoptotic Signaling Cascades

While the general antiproliferative and cytotoxic effects of 4-Dehydrowithaferin A are established, specific details regarding the downstream signaling cascades it modulates remain an area for further investigation. The mechanisms for the closely related compound, Withaferin A, have been studied in depth, but direct evidence for 4-Dehydrowithaferin A's action on these specific pathways is limited.

There is currently a lack of specific research findings detailing the role of 4-Dehydrowithaferin A in initiating the intrinsic apoptotic pathway. This pathway, which is governed by the mitochondria, involves processes such as the disruption of the mitochondrial membrane potential and the release of cytochrome c. While these mechanisms are well-documented for Withaferin A in various cancer models, dedicated studies to confirm similar actions by 4-Dehydrowithaferin A have not been reported in the available literature. nih.govnih.gov

The execution phase of apoptosis is critically dependent on the activation of a cascade of cysteine proteases known as caspases, which subsequently cleave key cellular substrates, including Poly (ADP-ribose) polymerase (PARP). nih.govresearchgate.netnih.gov This cleavage is a hallmark of apoptosis. At present, there are no specific studies that demonstrate or quantify the activation of initiator or effector caspases (such as caspase-9 or caspase-3) or the cleavage of PARP in response to treatment with 4-Dehydrowithaferin A.

The intrinsic apoptotic pathway is tightly regulated by the balance of pro-apoptotic proteins (e.g., Bax, Bak) and anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL). nih.gov A shift in the Bax/Bcl-2 ratio in favor of apoptosis is a common mechanism for many anticancer agents. nih.gov However, the specific effects of 4-Dehydrowithaferin A on the expression levels or localization of Bcl-2 family proteins have not been characterized in the scientific literature. Therefore, it remains to be determined whether 4-Dehydrowithaferin A modulates these critical regulators to induce cell death.

Role of Endoplasmic Reticulum Stress in Apoptosis Induction

The endoplasmic reticulum (ER) is a critical organelle for protein folding and cellular homeostasis. The accumulation of misfolded proteins triggers a state known as ER stress, which can activate apoptotic pathways to eliminate damaged cells. Currently, there is a lack of specific published research detailing the role of 4-Dehydrowithaferin A in the induction of ER stress as a mechanism for apoptosis. While other withanolides have been investigated for these effects, the specific actions of 4-Dehydrowithaferin A on ER stress markers such as GRP78, CHOP, or the splicing of XBP1 mRNA have not been reported in the scientific literature.

Contribution of Reactive Oxygen Species (ROS) Generation to Apoptosis

Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that, at high levels, can induce oxidative stress, damage cellular components, and trigger apoptosis. The generation of ROS is a known mechanism of action for many anticancer compounds. However, specific studies detailing the capacity of 4-Dehydrowithaferin A to induce ROS generation and the subsequent contribution of this process to apoptosis are not available in the current body of scientific literature. Therefore, a direct link between 4-Dehydrowithaferin A treatment, ROS production, and apoptosis induction remains to be scientifically established.

Cell Cycle Dynamics and Arrest

Alteration of the cell cycle is a key strategy for controlling cancer cell proliferation. Therapeutic agents often induce cell cycle arrest at specific checkpoints, such as G2/M, preventing cells from dividing and leading to apoptosis. At present, research specifically investigating the effects of 4-Dehydrowithaferin A on cell cycle dynamics and its potential to induce cell cycle arrest in any phase has not been published.

Mechanisms of G2/M Phase Cell Cycle Arrest

The G2/M checkpoint is a critical regulatory point in the cell cycle, preventing cells with damaged DNA from entering mitosis. While related compounds have been shown to induce G2/M arrest by modulating proteins such as cyclin-dependent kinase 1 (Cdk1) and cell division cycle 25C (Cdc25C), there is no specific evidence in the published literature to indicate that 4-Dehydrowithaferin A induces G2/M phase cell cycle arrest or to describe the underlying molecular mechanisms it might employ.

Autophagy and Ferroptosis Modulation

Autophagy is a cellular degradation process that can either promote cell survival or contribute to cell death. Ferroptosis is a distinct form of iron-dependent programmed cell death characterized by lipid peroxidation. The modulation of these pathways is an area of interest in cancer therapy. To date, there are no available scientific studies that have specifically examined the effect of 4-Dehydrowithaferin A on either autophagy or ferroptosis.

Anti-Inflammatory Mechanisms of 4-Dehydrowithaferin A

Inflammation is a critical process linked to the development and progression of numerous diseases, including cancer. The anti-inflammatory properties of natural compounds are therefore of significant therapeutic interest. While the broader class of withanolides is known for anti-inflammatory activity, specific research into the anti-inflammatory mechanisms of 4-Dehydrowithaferin A is limited.

Regulation of NF-κB Signaling Pathway Activity

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central mediator of inflammatory responses and is frequently dysregulated in cancer, promoting cell survival and proliferation. acs.orgacs.org Inhibition of this pathway is a key target for anti-inflammatory and anticancer drug development. acs.org

A 2021 study on the structure-activity relationships of 56 different withanolides investigated their antiproliferative effects and their ability to inhibit NF-κB in a multiple myeloma (MM) model. acs.orgnih.gov In this study, 4-Dehydrowithaferin A was evaluated for its ability to inhibit NF-κB activity in HEK293T cells. The results indicated that 4-Dehydrowithaferin A possesses inhibitory activity against the NF-κB pathway, although it was found to be less potent than its parent compound, Withaferin A, in this specific assay. acs.orgnih.gov The study provides quantitative data on its antiproliferative effects in various MM cell lines. acs.org

Antiproliferative and NF-κB Inhibitory Activity of 4-Dehydrowithaferin A
Cell Line / AssayActivity MetricValue (µM)Reference
HEK293T (NF-κB Inhibition)IC₅₀1.3 ± 0.2 acs.org
MM.1S (Antiproliferative)IC₅₀1.5 ± 0.1 acs.org
OPM-2 (Antiproliferative)IC₅₀1.2 ± 0.1 acs.org
RPMI-8226 (Antiproliferative)IC₅₀1.3 ± 0.1 acs.org

Antiviral Mechanisms: Focus on Protein-Protein Interaction Disruption

Recent computational studies have highlighted the potential of 4-Dehydrowithaferin A as an antiviral agent by disrupting key protein-protein interactions necessary for viral entry into host cells. nih.gov This mechanism is a critical strategy in antiviral drug development, as it targets the initial step of infection. nih.govsciencedaily.comyoutube.com The primary focus has been on the interaction between the viral spike protein and the host cell receptor.

Inhibition of Viral Spike-Receptor Binding Domain (S-RBD) Interaction with Host Receptors (e.g., hACE2-R)

The entry of coronaviruses, such as SARS-CoV-2, into human cells is initiated by the binding of the Spike protein's Receptor-Binding Domain (S-RBD) to the human Angiotensin-Converting Enzyme 2 (hACE2) receptor. nih.gov Disrupting this interaction is a promising therapeutic strategy to prevent infection. nih.gov

Computational molecular dynamics simulations were employed to investigate the effect of 4-Dehydrowithaferin A on the stability of the S-RBD and hACE2-Receptor (hACE2-R) complex. These studies showed that the introduction of 4-Dehydrowithaferin A induced significant conformational changes in both the S-RBD and the hACE2-R. nih.gov This was evidenced by an increase in the root-mean-square deviation (RMSD) values of the protein complex, indicating structural instability. The analysis suggested that 4-Dehydrowithaferin A creates unfavorable conditions for the binding of the viral spike protein to the human cell receptor. nih.gov

Further analysis of the interaction dynamics showed a clear separation between the S-RBD and hACE2-R proteins in the presence of 4-Dehydrowithaferin A. The distance between key interacting amino acid residues on the two proteins increased, suggesting that the compound effectively disrupts the hydrogen bonds and other non-covalent forces that stabilize this critical protein-protein interaction. nih.gov While its analogue, Withaferin A, has been investigated for various biological activities, the specific antiviral potential of 4-Dehydrowithaferin A was not evaluated prior to these computational models. nih.gov

Table 1: Computational Analysis of 4-Dehydrowithaferin A on S-RBD and hACE2-R Interaction
ParameterObservation in Presence of 4-Dehydrowithaferin AImplicationReference
Root-Mean-Square Deviation (RMSD)Increased values for the S-RBD and hACE2-R complexInduces significant conformational changes and instability in the protein complex. nih.gov
Inter-protein DistanceIncreased distance between interacting amino acid residues (>1.18 nm)Causes clear separation of the viral S-RBD from the host hACE2-R, disrupting binding. nih.gov

Analysis of Specific Amino Acid Residue Interactions (e.g., S-RBD GLY496, GLN493)

Direct experimental data detailing the specific amino acid interactions between 4-Dehydrowithaferin A and the SARS-CoV-2 spike protein's Receptor Binding Domain (RBD), including residues such as GLY496 and GLN493, are not extensively available in current literature. However, computational and in silico studies on closely related withanolides, such as Withaferin A and Withanone, provide significant insights into the potential binding mechanisms within this class of compounds.

Molecular docking analyses have been conducted to investigate how withanolides might interfere with the entry of the SARS-CoV-2 virus into host cells. nih.govjapsonline.com This process is initiated when the viral spike protein binds to the human angiotensin-converting enzyme 2 (ACE2) receptor. nih.gov The primary strategy explored in these computational models is the potential for withanolides to disrupt the crucial interaction between the spike protein's RBD and the ACE2 receptor. nih.gov

Studies predict that withanolides like Withaferin A and Withanone may bind to key viral or host proteins. nih.govnih.gov For instance, Withanone has been shown in computational models to bind at the interface of the ACE2-RBD complex, thereby destabilizing the energetic interactions required for viral entry. scienceopen.comnih.gov One simulation identified that Withanone could form hydrogen bonds with Tyr16 of the ACE2 receptor and Tyr175 of the viral RBD. Another computational analysis identified key hotspot amino acids on the ACE2 receptor (including GLU37, ASP38, and LYS31) and the spike protein's RBD (including GLN493) that are critical for binding. researchgate.net Furthermore, some studies have suggested that Withaferin A and Withanone could interact with the transmembrane protease serine 2 (TMPRSS2), a host protease essential for priming the spike protein for viral entry. nih.govresearchgate.nettandfonline.com

These computational findings suggest a plausible mechanism by which withanolides could exert antiviral effects by physically obstructing the binding of the SARS-CoV-2 spike protein to host cell receptors. japsonline.com While these studies focus on Withaferin A and Withanone, the structural similarity of 4-Dehydrowithaferin A suggests it may have a comparable potential that warrants further specific investigation.

Table 1: Summary of Predicted Interactions of Related Withanolides with SARS-CoV-2 Entry Proteins

Compound Target Protein(s) Predicted Mechanism of Action Key Interacting Residues (if specified)
Withaferin A SARS-CoV-2 Spike Protein, TMPRSS2 Binds to viral spike protein, potentially interfering with host receptor binding; may inhibit TMPRSS2 activity. japsonline.comnih.govnih.gov Not specified
Withanone ACE2-RBD Complex, TMPRSS2, Mpro Binds at the ACE2-RBD interface, destabilizing the complex; may inhibit TMPRSS2 and the main protease (Mpro). japsonline.comnih.govnih.gov Tyr16 (ACE2), Tyr175 (RBD) researchgate.net

| Withanoside IV & V | ACE2 Receptor | Predicted to be potent inhibitors of the ACE2 and SARS-CoV-2 Spike protein interaction. nih.gov | Not specified |

Inhibition of Nucleic Acid Synthesis

The direct inhibition of nucleic acid synthesis is a mechanism of action employed by various antibacterial and antineoplastic agents. creative-biolabs.com These agents typically function by targeting key enzymes involved in DNA replication or RNA transcription, such as topoisomerases (including DNA gyrase) or RNA polymerases. tandfonline.comcreative-biolabs.com However, based on available preclinical data, direct inhibition of host cell nucleic acid synthesis is not considered a primary anticancer mechanism for 4-Dehydrowithaferin A or its well-studied analogue, Withaferin A.

The anticancer activities of withanolides are most prominently linked to other cellular processes. These include the induction of apoptosis (programmed cell death), cell cycle arrest, modulation of signaling pathways like STAT3, and inhibition of angiogenesis. nih.govnih.gov

While direct inhibition of host DNA or RNA synthesis is not a widely reported mechanism, one study using molecular dynamics simulations has provided evidence that Withaferin A can act as a potent ligand-binding inhibitor for the DNA polymerase of the Herpes Simplex Virus (HSV). nih.gov This suggests that the compound can interact with enzymes involved in nucleic acid synthesis, although this finding is specific to a viral polymerase and its relevance to the compound's effect on human DNA or RNA polymerases in cancer cells has not been established. Further transcriptomic analyses have shown that withanolides can affect genes related to DNA damage and repair, but this does not confirm a direct inhibitory action on the synthesis process itself. dntb.gov.ua

Radiosensitizing Effects in Preclinical Tumor Models

There is substantial preclinical evidence demonstrating that withanolides, particularly Withaferin A, can act as potent radiosensitizers, enhancing the efficacy of radiation therapy in cancer treatment. nih.govarizona.edunih.gov Radiosensitizers are compounds that make tumor cells more susceptible to the damaging effects of ionizing radiation, potentially allowing for lower, less toxic radiation doses to be used. arizona.edumdpi.com

Studies on Withaferin A, a close structural analogue of 4-Dehydrowithaferin A, have elucidated several mechanisms behind its radiosensitizing properties. In vitro experiments have shown that pre-treatment with non-toxic doses of Withaferin A significantly enhances radiation-induced cell killing in V79 Chinese hamster lung fibroblasts. nih.gov This effect was associated with the drug's ability to induce a G2/M block in the cell cycle, a phase where cells are typically more sensitive to radiation. nih.gov

More recent preclinical studies using both in vitro and in vivo models of gastric cancer have provided deeper mechanistic insights. nih.govresearchgate.netnih.gov In these studies, combining Withaferin A with radiation led to a synergistic inhibition of tumor growth. nih.govresearchgate.net The key mechanisms identified include:

Promotion of Apoptosis: The combination treatment significantly increased the levels of apoptotic markers such as cleaved caspase-3 and PARP, indicating an enhanced rate of programmed cell death in cancer cells. researchgate.netnih.gov

Disruption of Autophagy: Withaferin A was found to block autophagic flux. While autophagy can be a survival mechanism for cancer cells under stress, its inhibition by Withaferin A prevents this pro-survival response, rendering the cells more vulnerable to radiation. researchgate.netnih.gov

Impairment of Mitochondrial Function: The combined treatment disrupted mitochondrial function, leading to decreased ATP production, reduced respiratory capacity, and increased proton leakage. researchgate.netnih.gov This mitochondrial disruption contributes to cellular stress and enhances the lethal effects of radiation.

These findings from preclinical tumor models strongly suggest that withanolides can serve as effective radiosensitizers, enhancing the therapeutic efficacy of radiotherapy. researchgate.net

Table 2: Summary of Preclinical Studies on the Radiosensitizing Effects of Withaferin A

Preclinical Model Key Findings Observed Mechanisms Reference(s)
V79 Chinese Hamster Lung Cells (in vitro) Significantly enhanced cell killing with radiation. Sensitizer Enhancement Ratio (SER) of 1.5. Induction of G2/M cell cycle block. nih.gov
SGC-7901 Gastric Cancer Cells (in vitro) Enhanced radiosensitivity and promotion of apoptosis. Increased levels of cleaved caspase-3 and PARP; blocked autophagic flux; impaired mitochondrial bioenergetics. nih.govresearchgate.net

| Gastric Cancer Xenografts (Nu/nu mice, in vivo) | Significant inhibition of tumor growth with combination treatment compared to radiation or WA alone. | Promotion of apoptosis and disruption of autophagy observed in tumor tissues. | nih.govresearchgate.net |

Molecular Targets and Signaling Pathway Interactions of 4 Dehydrowithaferin a

Direct Protein Binding Targets

The biological activity of 4-Dehydrowithaferin A, like other withanolides, is largely attributed to its ability to directly bind and modulate the function of key cellular proteins. This interaction is often mediated by the covalent modification of nucleophilic amino acid residues, such as cysteine, within target proteins.

Proteasome Subunit Inhibition and Associated Protein Accumulation

A primary mechanism of action for the parent compound, Withaferin A, is the inhibition of the proteasome, the cellular machinery responsible for degrading unnecessary or damaged proteins. This activity is central to its biological effects.

Proteasome Subunit Targeting: Computational and experimental studies have shown that Withaferin A directly targets the 20S proteasome by covalently binding to the β5 subunit researchgate.net. This interaction specifically inhibits the chymotrypsin-like activity of the proteasome researchgate.netnih.govmdpi.com. This targeted inhibition disrupts the normal protein degradation process within the cell.

Accumulation of Target Proteins: The direct consequence of proteasome inhibition is the cellular accumulation of specific proteins that are normally degraded. Research on Withaferin A has demonstrated a significant increase in the levels of ubiquitinated proteins, a hallmark of proteasomal inhibition researchgate.netnih.gov. Furthermore, this leads to the accumulation of key regulatory proteins, including:

p21 and p27: Cyclin-dependent kinase inhibitors that regulate cell cycle progression researchgate.netnih.gov.

Bax: A pro-apoptotic protein that is a target for proteasomal degradation researchgate.netnih.gov.

IκB-α: The inhibitory subunit of NF-κB; its stabilization prevents NF-κB activation researchgate.netnih.gov.

While direct studies on 4-Dehydrowithaferin A's proteasome inhibitory activity are limited, its structural similarity to Withaferin A suggests it may share this mechanism. The potency of withanolide analogues is often linked to the reactivity of their chemical structures, indicating that 4-Dehydrowithaferin A is a candidate for proteasome interaction.

Target ClassSpecific TargetEffect of Withaferin AAssociated Protein Accumulation
Proteasome β5 SubunitInhibition of chymotrypsin-like activityUbiquitinated Proteins, p21, p27, Bax, IκB-α

Cytoskeletal Protein Interactions and Disassembly

The intermediate filament protein vimentin (B1176767) is a critical regulator of cytoskeletal architecture and cell motility. It has been identified as a major target of withanolides.

Vimentin Interaction: Withaferin A has been shown to directly bind to vimentin, leading to its disassembly and subsequent aggregation within the cytoplasm nih.govmdpi.com. This interaction disrupts the integrity of the cytoskeleton. Studies indicate that this effect is potent, contributing to the compound's anti-invasive properties nih.gov. While extensive data exists for Withaferin A, comparative studies have noted that 4-dehydrowithaferin A is a potent derivative, surpassing the original compound in its effects on certain cancer cells.

Heat Shock Protein Modulation

Heat shock protein 90 (Hsp90) is a molecular chaperone essential for the stability and function of numerous "client" proteins, many of which are critical for cancer cell growth and survival.

Hsp90 Inhibition: Withaferin A is recognized as a novel Hsp90 inhibitor nih.govresearchgate.net. It uniquely binds to the C-terminus of Hsp90, disrupting its chaperone function through an ATP-independent mechanism nih.govresearchgate.netnih.gov. This is distinct from many classic Hsp90 inhibitors that target the N-terminal ATP-binding pocket atlasgeneticsoncology.org.

Client Protein Degradation: Inhibition of Hsp90 function by Withaferin A leads to the destabilization and subsequent proteasomal degradation of its client proteins. Key Hsp90 client proteins affected include the signaling kinase Akt and the cell cycle regulator Cdk4 nih.govresearchgate.netnih.gov. This degradation is a critical downstream consequence of Hsp90 inhibition. Structure-activity relationship studies on withanolides suggest that specific chemical moieties are crucial for Hsp90 binding, and the structural variations in 4-Dehydrowithaferin A may influence the potency of this interaction researchgate.net.

Target ProteinBinding Site/MechanismDownstream EffectKey Client Proteins Degraded
Hsp90 C-terminus, ATP-independentInhibition of chaperone activity, disruption of Hsp90-Cdc37 complexAkt, Cdk4, Glucocorticoid Receptor

Regulation of Signaling Protein Targets

4-Dehydrowithaferin A and its parent compound modulate a wide array of signaling proteins that are central to cell survival, apoptosis, and stress response pathways.

Akt: As a client protein of Hsp90, the serine/threonine kinase Akt is a primary target. Its degradation following Hsp90 inhibition by Withaferin A disrupts the PI3K/Akt survival pathway nih.govnih.gov.

Par-4: Withaferin A has been found to induce the expression of the pro-apoptotic protein Prostate apoptosis response-4 (Par-4), contributing to cancer-selective cell death nih.gov.

p53: The tumor suppressor p53 is indirectly affected. Withaferin A can disrupt the interaction between p53 and its negative regulator, mortalin, thereby freeing p53 to initiate apoptosis.

Nrf2: Withaferin A is a potent activator of the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2), a master regulator of the antioxidant response mdpi.com. This activation can occur through Keap1-independent mechanisms.

c-MYB: Research using a myeloid Myb-reporter cell line identified Withaferin A as an inhibitor of Myb-dependent transcription. It acts as a potent inhibitor of C/EBPβ, a key cooperating partner of c-MYB researchgate.netnih.gov.

BCR-ABL: Computational studies have identified the ABL kinase, including the oncogenic fusion protein BCR-ABL, as a strong candidate target for Withaferin A.

Mortalin: As mentioned, Withaferin A disrupts the mortalin-p53 complex, which is a significant mechanism for reactivating p53's tumor-suppressive functions.

PARP1: Cleavage of Poly (ADP-ribose) polymerase 1 (PARP1) is a hallmark of apoptosis. Treatment with Withaferin A leads to increased PARP cleavage, indicating the activation of apoptotic caspases nih.gov.

Inhibition of Endothelial Protein C Receptor (EPCR) Shedding

The Endothelial Protein C Receptor (EPCR) plays a role in coagulation and inflammation. Its activity is regulated by shedding from the cell surface. Studies have shown that Withaferin A can inhibit the shedding of EPCR induced by inflammatory stimuli. This effect is mediated by the suppression of the enzyme TACE (tumor necrosis factor-α converting enzyme), which is responsible for the cleavage of EPCR.

Upstream Signaling Pathway Modulation

The interaction of 4-Dehydrowithaferin A with its direct protein targets initiates a cascade of effects on broader upstream signaling pathways, fundamentally altering cellular behavior. The known effects of Withaferin A provide a map of these modulations.

Key Modulated Pathways:

NF-κB Pathway: By inhibiting the proteasomal degradation of IκB-α, withanolides effectively block the activation of the pro-inflammatory and pro-survival transcription factor NF-κB researchgate.netnih.gov.

PI3K/Akt/mTOR Pathway: Through the inhibition of Hsp90 and subsequent degradation of Akt, the entire PI3K/Akt/mTOR signaling axis, which is crucial for cell growth and proliferation, is suppressed nih.gov.

JAK/STAT Pathway: Withaferin A has been shown to inhibit both constitutive and interleukin-6-inducible activation of STAT3 by decreasing the phosphorylation of STAT3 and its upstream kinase JAK2 nih.gov.

MAPK Pathways: Treatment with Withaferin A results in reduced phosphorylation of key mitogen-activated protein kinases (MAPKs), including p38, ERK1/2, and JNK.

Nrf2/ARE Pathway: Withaferin A activates Nrf2-dependent transcription of cytoprotective genes, often through a non-canonical Pten/PI3K/Akt-dependent mechanism.

Mitogen-Activated Protein Kinase (MAPK) Cascades (e.g., p38 SAPK)

The Mitogen-Activated Protein Kinase (MAPK) pathways are crucial signaling cascades that regulate a variety of cellular processes, including proliferation, differentiation, and apoptosis. Research on Withaferin A reveals a complex and context-dependent interaction with these pathways.

Withaferin A has been shown to induce the phosphorylation and activation of several stress-response proteins, including p38 MAPK and c-Jun N-terminal kinase (JNK) nih.gov. In leukemic cells, Withaferin A-induced apoptosis is mediated by an increase in the phosphorylation of p38 MAPK, which in turn activates downstream targets like ATF-2 and HSP27 nih.gov. The activation of the JNK signaling pathway, which plays a significant role in apoptosis, has also been observed following treatment with Withaferin A nih.gov.

However, the effect can be paradoxical. In some breast cancer cells, Withaferin A increases the phosphorylation of p38 MAPK and extracellular signal-regulated kinase (ERK), yet pharmacological inhibitors of these kinases can enhance cell death induced by the compound cambridge.org. In BV2 murine microglial cells, Withaferin A was found to block the phosphorylation of p38 MAPK and JNK mdpi.com. This suggests that the impact on the MAPK cascade is highly dependent on the specific cell type and cellular context.

PI3K/AKT Pathway Regulation

The Phosphatidylinositol 3-kinase (PI3K)/AKT pathway is a critical signaling route for cell survival, proliferation, and growth. Its inhibition is a key mechanism for many potential anticancer agents. Withaferin A has been consistently shown to be a potent inhibitor of this pathway.

In various cancer models, including pancreatic, colorectal, and hepatocellular carcinoma, Withaferin A treatment leads to the inactivation of the PI3K/AKT pathway phcog.comresearchgate.net. It significantly inhibits the phosphorylation of AKT (pAKT) without necessarily affecting the total expression of the AKT protein nih.gov. This inhibitory effect disrupts downstream signaling, contributing to the suppression of tumor growth and the induction of apoptosis nih.gov. For instance, in hepatocellular carcinoma cells, Withaferin A modulates the expression of miR-200c to inhibit the PI3K/AKT pathway, which restricts cancer cell epithelial-to-mesenchymal transition (EMT) phcog.com. In some cases, the downregulation of the AKT pathway by Withaferin A leads to reduced ROS levels by decreasing mitochondrial activity and increasing the production of antioxidant enzymes mediated by FOXO transcription factors researchgate.net.

JAK/STAT Signaling Pathway Inhibition

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is integral to transmitting information from extracellular chemical signals to the nucleus, playing a key role in cell proliferation, differentiation, and survival. Aberrant STAT3 signaling is a hallmark of many cancers.

Withaferin A has been identified as an inhibitor of the JAK/STAT3 pathway sigmaaldrich.com. Studies show that it inhibits both constitutive and IL-6-induced phosphorylation of STAT3 on the Tyr705 residue nih.gov. This inhibition is associated with a reduction in the activity of Janus-activated kinase 2 (JAK2) nih.gov. By blocking STAT3 activation, Withaferin A down-regulates the expression of STAT3-regulated genes that promote cell survival, such as Bcl-xL, Bcl-2, cyclin D1, and survivin nih.govnih.govmdpi.com. This disruption of STAT3 signaling is a significant contributor to the pro-apoptotic effects of Withaferin A in cancer cells like neuroblastoma and multiple myeloma nih.govresearchgate.net. Computational models suggest the compound binds near the Y705 phospho-tyrosine residue of the STAT3 SH2 domain, potentially preventing STAT3 dimer formation nih.gov.

Modulation of TGF-β Signaling and Smad Phosphorylation

The Transforming Growth Factor-beta (TGF-β) signaling pathway is a pleiotropic pathway that regulates numerous cellular processes. In cancer, it can act as both a tumor suppressor in early stages and a promoter of metastasis in later stages.

The interaction of Withaferin A with the TGF-β pathway appears to be inhibitory. In a model of renal injury, Withaferin A attenuated the levels of TGF-β and its downstream signaling molecules, including phosphorylated Smad2 (p-Smad2) and p-Smad3 nih.gov. Further research has shown that Withaferin A can suppress the phosphorylation and translocation of Smad2/3 nih.gov. In human cervical cancer cells, treatment with Withaferin A resulted in a marked inhibition of TGF-β-induced migration and invasion by blocking the expression and activity of matrix metalloproteinase (MMP)-9 mdpi.com. This suggests that interference with the TGF-β/Smad axis is another mechanism through which its analogue, 4-Dehydrowithaferin A, might exert its biological effects.

Interference with Wnt, Notch, and Hedgehog Signaling Cascades

The Wnt, Notch, and Hedgehog pathways are fundamental signaling systems that are crucial during embryonic development and are often dysregulated in cancer, particularly in the context of cancer stem cells.

Wnt/β-catenin: Hyperactivation of the Wnt signaling pathway is a critical event in the transformation of normal cells into malignant ones mdpi.com. Withaferin A has been shown to inhibit the Wnt/β-catenin pathway by suppressing AKT signaling. This leads to the activation of glycogen (B147801) synthase kinase 3 beta (GSK3β), which then phosphorylates β-catenin, marking it for degradation and thereby obstructing Wnt signaling cambridge.orgmdpi.com. An analog, 3-azido Withaferin A, was also found to suppress the Wnt pathway indirectly mdpi.com.

Notch: The interaction with the Notch pathway is complex. In colon cancer cells, Withaferin A was shown to inhibit Notch-1 signaling plos.org. Conversely, in ovarian cancer cell lines, it downregulated Notch-3 mediated cell survival nih.gov.

Hedgehog (Hh): Aberrant activation of the Hedgehog pathway is associated with tumorigenesis nih.gov. Withanolides, including Withaferin A, have been identified as inhibitors of this pathway researchgate.netnih.gov. Specifically, Withaferin A demonstrates strong inhibition of Hh/GLI1-mediated transcriptional activity and can also inhibit the formation of the GLI1-DNA complex nih.govresearchgate.net.

Thiol Oxidation Mechanism

Beyond interacting with specific kinase cascades, a more fundamental mechanism of action for Withaferin A involves the induction of oxidative stress. This process is linked to its ability to react with sulfhydryl groups in proteins, a process known as thiol oxidation.

In several cancer cell lines, Withaferin A has been reported to induce the production of reactive oxygen species (ROS), which can lead to apoptosis nih.gov. This increase in cellular oxidative potential can trigger a heat shock stress response and subsequent cell death researchgate.net. The apoptotic effect is often mediated through ROS-dependent mitochondrial dysfunction nih.gov. This mechanism suggests that the compound's activity is tied to its ability to alter the cellular redox balance, impacting the function of numerous proteins through the oxidation of their critical thiol groups.

Data Tables

Table 1: Summary of Signaling Pathway Interactions

Signaling Pathway Key Proteins Targeted Observed Effect Cell/Model System
MAPK Cascade p38 MAPK, JNK Activation/Phosphorylation Leukemic Cells nih.govnih.gov
p38 MAPK, ERK Increased Phosphorylation Breast Cancer Cells cambridge.org
PI3K/AKT Pathway AKT Inhibition of Phosphorylation Colorectal, Pancreatic, Hepatocellular Carcinoma Cells phcog.comresearchgate.netnih.gov
JAK/STAT Pathway JAK2, STAT3 Inhibition of Activity/Phosphorylation Renal Carcinoma, Neuroblastoma, Multiple Myeloma Cells nih.govnih.gov
TGF-β/Smad Pathway Smad2, Smad3 Attenuation/Inhibition of Phosphorylation Renal Injury Model, Cervical Cancer Cells mdpi.comnih.gov
Wnt/β-catenin AKT, GSK3β, β-catenin Inhibition of Pathway Prostate Cancer Cells cambridge.orgmdpi.com

| Hedgehog Pathway | GLI1 | Inhibition of Transcriptional Activity | Pancreatic, Prostate, Breast Cancer Cells nih.govresearchgate.net |

Table 2: Compound Names Mentioned | Compound Name | | | :--- | | 4-Dehydrowithaferin A | | 3-azido Withaferin A | | ATF-2 | | Bcl-2 | | Bcl-xL | | Cyclin D1 | | Withaferin A | | Withanone |

Structure Activity Relationships Sar and Rational Design of 4 Dehydrowithaferin a Analogs

Identification of Key Pharmacophore Elements for Biological Efficacy

Withanolides are a class of naturally occurring steroids built upon an ergostane (B1235598) skeleton. mdpi.comgreenpharmacy.info The core pharmacophore responsible for the broad biological activities of compounds like withaferin A, and by extension 4-Dehydrowithaferin A, is a complex interplay of several structural features. Withaferin A itself is considered a polyfunctional pharmacophore that can covalently engage with multiple biological targets. nih.gov

Key structural elements considered crucial for biological activity include:

The α,β-Unsaturated Ketone System: Located in Ring A, this feature is a critical component for cytotoxicity. researchgate.net

The 5β,6β-Epoxide Ring: This strained ring contributes to the reactivity of the molecule. researchgate.net

The Steroidal Lactone: The unsaturated lactone ring in the side chain is another important element for biological function. researchgate.netfrontiersin.org

Hydroxyl Groups: The presence and position of hydroxyl groups on the steroid skeleton can modulate activity and specificity.

These elements collectively create a molecule capable of interacting with various cellular pathways, contributing to its observed anti-proliferative and cytotoxic effects. nih.gov

Impact of C2-3 Double Bond and C4 Carbonyl Group on Cytotoxic Activity

The structural features within the A-ring of the withanolide skeleton are paramount for cytotoxic activity. Studies comparing withaferin A and its derivatives have elucidated the specific roles of the C2-C3 double bond and the C4 carbonyl group.

The presence of a double bond at the C2-C3 position is a primary determinant of cytotoxicity. nih.gov Research on P388 leukemia cells demonstrated that saturation of this double bond leads to a marked decrease in the cytotoxic effects of withaferin A derivatives. nih.gov This suggests that the conjugated system is essential for the molecule's mechanism of action.

Furthermore, the oxidation state at the C4 position significantly influences potency. The introduction of a carbonyl group at C4, which transforms withaferin A into 4-Dehydrowithaferin A, was found to increase the compound's cytotoxic effects. nih.gov In studies on P388 cells, 4-Dehydrowithaferin A was identified as one of the most potent agents, exhibiting a strong inhibitory effect on the incorporation of thymidine, uridine, and L-valine, which are essential for nucleic acid and protein synthesis. nih.gov Its efficacy in stopping cell proliferation and inducing cell death surpassed that of the parent compound, withaferin A, in certain leukemic cell models. nih.govscience.gov

Table 1: Impact of A-Ring Modifications on Cytotoxicity of Withanolide Analogs nih.gov
Structural FeatureModificationImpact on Cytotoxic ActivityExample Compound
C2-C3 Double BondPresent (Unsaturated)Essential for high cytotoxicity4-Dehydrowithaferin A
C2-C3 Double BondAbsent (Saturated/Dissociated)Markedly decreased cytotoxicityDerivatives with saturated C2-C3 bond
C4 Carbonyl GroupPresent (Ketone)Increased cytotoxic effects4-Dehydrowithaferin A
C4 Functional GroupHydroxyl (Alcohol)Baseline activity (less potent than C4-keto)Withaferin A

Design and Evaluation of Synthetically Modified 4-Dehydrowithaferin A Derivatives for Enhanced Potency or Selectivity

The potent bioactivity of 4-Dehydrowithaferin A and the well-defined structure-activity relationships of the withanolide class make its scaffold an attractive starting point for the rational design of new anticancer agents. medchemexpress.comnih.gov The goal of synthetic modification is often to enhance potency against specific cancer cell lines, improve selectivity to reduce off-target effects, or optimize pharmacokinetic properties.

One approach involves using the core structure of withanolides as an inspiration for entirely new scaffolds that retain key pharmacophoric features. nih.gov For example, rational drug design has led to the synthesis of novel Hedgehog (Hh) signaling pathway inhibitors inspired by the structure of withaferin A. nih.gov This process involves identifying the crucial structural elements—such as the stereochemistry and spatial arrangement of functional groups—and incorporating them into a new, more synthetically accessible molecular framework. nih.gov

Preclinical Efficacy Studies of 4 Dehydrowithaferin a

In Vitro Cell Culture Models

The cytotoxic and antiproliferative potential of 4-Dehydrowithaferin A has been evaluated in various laboratory-based cell culture systems.

Evaluation Across Various Cancer Cell Lines (e.g., Ovarian, Lung, Breast, Cervical, Leukemia, Pancreatic, Multiple Myeloma, Mesothelioma)

4-Dehydrowithaferin A has demonstrated potent activity against several human cancer cell lines. In studies comparing a series of Withaferin A derivatives, 4-Dehydrowithaferin A was identified as one of the most powerful agents against P388 leukemia cells. Its activity was characterized by the strong inhibition of protein and nucleic acid synthesis, effectively stopping cell proliferation and inducing cell death. The introduction of a carbonyl group at the C4 position, which distinguishes it from Withaferin A, was found to enhance its cytotoxic effects.

The compound has also been investigated for its potential in treating multiple myeloma. medchemexpress.com Further studies have quantified its antiproliferative activity across a panel of other human cancer cell lines. Notably, against the cisplatin-sensitive human ovarian cancer cell line A2780, 4-Dehydrowithaferin A exhibited a half-maximal inhibitory concentration (IC50) of 7.3 nM after a 96-hour exposure. The compound has also been assessed against lung (A549), breast (MCF7), cervical (HeLa), and additional multiple myeloma (NCI-H929) cell lines, although specific efficacy data from these screenings are not detailed in the available literature. medchemexpress.com

Table 1: In Vitro Antiproliferative Activity of 4-Dehydrowithaferin A

Cell Line Cancer Type Measurement Result
A2780 Ovarian Cancer IC50 7.3 nM
P388 Leukemia Cytotoxicity Potent Activity
A549 Lung Cancer Not Specified Tested
MCF7 Breast Cancer Not Specified Tested
HeLa Cervical Cancer Not Specified Tested
NCI-H929 Multiple Myeloma Not Specified Tested

Selectivity Assessment in Non-Cancerous Cell Systems

While 4-Dehydrowithaferin A has been tested against non-cancerous cell lines, including the human retinal pigment epithelial cell line ARPE-19 and the monkey kidney epithelial cell line Vero, detailed studies assessing its selectivity for cancer cells over these non-malignant systems are not available in the reviewed scientific literature. medchemexpress.com

In Vivo Animal Models

The evaluation of a compound's efficacy in living organisms is a critical step in preclinical development.

Xenograft Tumor Growth Inhibition and Regression Studies

Currently, there is no specific information available in the scientific literature regarding in vivo studies of 4-Dehydrowithaferin A for tumor growth inhibition or regression in animal xenograft models.

Models for Neuroprotection

While withanolides as a class are being explored for their neuroprotective properties, there are currently no specific preclinical studies in the available literature that evaluate the neuroprotective efficacy of 4-Dehydrowithaferin A in in vivo animal models. google.com

Advanced Research Methodologies and Future Academic Directions

Computational Chemistry and Molecular Dynamics Simulations for Ligand-Target Interactions

Computational chemistry and molecular dynamics (MD) simulations provide powerful in silico tools to predict and analyze the interactions between a small molecule, such as 4-Dehydrowithaferin A, and its biological targets at an atomic level. While comprehensive computational studies specifically focused on 4-Dehydrowithaferin A are not yet widely published, the methodologies have been extensively applied to its parent compound, Withaferin A, offering a clear blueprint for future research. nih.govnih.gov

Molecular docking, a key computational technique, can predict the preferred binding orientation of 4-Dehydrowithaferin A to a specific protein target, estimating the binding affinity and strength of the interaction. nih.govmdpi.com For instance, studies on Withaferin A have used docking to validate its interaction with targets like the oncoprotein Survivin and the heat-shock protein Mortalin (mtHsp70). nih.govnih.gov Similar approaches can be employed to screen large virtual libraries of proteins to identify novel potential targets for 4-Dehydrowithaferin A.

Following docking, MD simulations can offer a dynamic view of the ligand-target complex over time, typically on the nanosecond to microsecond scale. researchgate.net These simulations model the movements and conformational changes of both the compound and the protein, providing insights into the stability of the interaction and the key amino acid residues involved. nih.gov Calculating the binding free energy using methods like MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) can further refine the understanding of binding affinity. nih.gov Such computational approaches are invaluable for rational drug design, helping to predict how structural modifications to 4-Dehydrowithaferin A might enhance its binding to a target protein.

Chemoproteomics and Quantitative Proteomic Profiling Approaches for Target Identification

Identifying the full spectrum of cellular proteins that interact with 4-Dehydrowithaferin A is fundamental to understanding its mechanism of action and potential off-target effects. Chemoproteomics and quantitative proteomics are state-of-the-art, large-scale approaches designed for this purpose. nih.gov These methods allow for the unbiased, proteome-wide identification of molecular targets in a native biological context. nih.govnih.gov

Chemoproteomic strategies generally involve creating a chemical probe by modifying the 4-Dehydrowithaferin A molecule with a tag (e.g., biotin or an alkyne). This probe is introduced into cells or cell lysates, where it binds to its protein targets. The tagged complexes can then be enriched and isolated, followed by mass spectrometry to identify the bound proteins. nih.gov This approach can uncover both covalent and non-covalent interactions, providing a direct map of the compound's interactome. nih.gov

Quantitative proteomic profiling , often using techniques like SILAC (Stable Isotope Labeling with Amino acids in Cell Culture), provides a complementary approach. nih.gov In a typical SILAC experiment, two cell populations are grown in media containing either "light" or "heavy" isotopes of essential amino acids. One population is treated with the compound of interest, while the other serves as a control. The proteomes are then combined, and mass spectrometry is used to quantify the relative abundance of thousands of proteins simultaneously. fao.org This method reveals how 4-Dehydrowithaferin A treatment alters the expression levels of cellular proteins, providing critical insights into the downstream pathways it modulates. nih.govnih.gov Studies on Withaferin A using SILAC have successfully identified changes in proteins related to apoptosis, stress-response pathways, and cell growth, demonstrating the power of this technique for withanolides. nih.gov

High-Throughput Screening Methodologies for Identifying Novel 4-Dehydrowithaferin A Modulators

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of thousands to millions of compounds for their ability to modulate a specific biological process. nih.govnih.gov While 4-Dehydrowithaferin A is itself a potential therapeutic, HTS can be employed to identify novel small molecules or genetic modulators that either enhance or suppress its activity. researchgate.net

The process begins with the development of a robust and automated assay. This could be a cell-based assay measuring a specific phenotype induced by 4-Dehydrowithaferin A, such as apoptosis or cell cycle arrest, often using reporter systems like luciferase. nih.govresearchgate.net Large, diverse chemical libraries (e.g., natural products, synthetic compounds) are then screened to identify "hits"—compounds that alter the assay signal in a desired direction. mdpi.com

Following initial screening, hit compounds undergo a rigorous validation process, including dose-response analysis to determine their potency (EC50 or IC50) and secondary assays to confirm their mode of action and rule out artifacts. nih.gov This methodology could be pivotal in discovering synergistic drug combinations, where a second compound enhances the therapeutic effect of 4-Dehydrowithaferin A, potentially allowing for lower effective doses and reduced toxicity.

Systems Biology Approaches to Elucidate Complex Biological Networks

Biological processes are governed by intricate networks of interacting molecules. A systems biology approach aims to understand the effects of a compound like 4-Dehydrowithaferin A not just on a single target, but on the entire cellular system. This is achieved by integrating multiple large-scale datasets—such as those from proteomics, transcriptomics, and metabolomics—into comprehensive computational models.

Data generated from quantitative proteomic profiling (as described in section 7.2) serves as a foundational layer for systems-level analysis. nih.gov By mapping the proteins whose expression is significantly altered by 4-Dehydrowithaferin A onto known protein-protein interaction maps and signaling pathways, researchers can identify the key biological networks and hubs that are perturbed by the compound.

For example, ontology analysis can reveal that the affected proteins are enriched in specific pathways, such as the unfolded protein response or oxidative stress pathways, as has been shown for Withaferin A. nih.gov This holistic view can uncover non-obvious mechanisms of action and predict downstream consequences of target engagement, offering a more complete picture than a single-target-focused approach. Future research in this area will be critical for understanding the polypharmacology of 4-Dehydrowithaferin A and predicting its effects in different cellular contexts.

Pharmacodynamic Marker Identification for Translational Research

For any promising compound to transition from the laboratory to clinical application, it is essential to develop pharmacodynamic (PD) biomarkers. veedalifesciences.com PD markers are measurable indicators that demonstrate that a drug has reached its target and is exerting the intended biological effect in the body (target engagement). criver.com They are crucial components of clinical trials for confirming the mechanism of action and guiding dose selection. veedalifesciences.comnih.gov

The identification of PD biomarkers for 4-Dehydrowithaferin A would be a direct outcome of the methodologies described previously. For instance, if quantitative proteomics reveals that 4-Dehydrowithaferin A consistently and robustly upregulates a specific stress-response protein, the level of that protein in accessible tissues (such as blood cells or tumor biopsies) could be developed into a PD biomarker.

Developing a validated PD biomarker assay is a key step in the translational path. criver.com This allows researchers in early-phase clinical trials to confirm that the drug is active at a molecular level, providing critical proof-of-mechanism data long before clinical efficacy endpoints can be measured. The identification and validation of such markers will be a vital future academic and clinical direction for the development of 4-Dehydrowithaferin A as a therapeutic agent.

Research Findings for 4-Dehydrowithaferin A

AttributeFindingSource
Compound Type Analogue of Withaferin A; Steroidal lactone medchemexpress.com
Biological Source Isolated from Withania somnifera medchemexpress.com
Therapeutic Potential Research in multiple myeloma medchemexpress.com
Cytotoxic Activity Active against A2780 ovarian cancer cells (IC50 = 7.3 µM) caymanchem.com
Activity in Resistant Cells Active against carboplatin-resistant A2780/CP70 cells (IC50 <1 µM) caymanchem.com
Selectivity 4.4-fold more selective for A2780 cancer cells over non-cancerous ARPE19 cells caymanchem.com

Q & A

Q. How can researchers isolate and identify 4-Dehydrowithaferin A from plant sources?

Methodological Answer: Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as column chromatography or HPLC. Identification requires spectral analysis (NMR, MS) to confirm the compound’s structure by comparing data with published spectra . Researchers should document solvent ratios, temperature conditions, and spectral parameters to ensure reproducibility.

Q. What analytical techniques are most reliable for characterizing 4-Dehydrowithaferin A’s stability under experimental conditions?

Methodological Answer: Stability studies often use HPLC coupled with UV-Vis or mass spectrometry to monitor degradation products. Accelerated stability testing under varying pH, temperature, and light exposure can reveal degradation pathways. Include control samples and validate methods using ICH guidelines for robustness .

Q. How can researchers assess the purity of synthesized or extracted 4-Dehydrowithaferin A?

Methodological Answer: Purity is quantified via high-resolution LC-MS or GC-MS, with calibration against certified reference standards. Thresholds for impurities (e.g., ≤0.1% for pharmacopeial standards) must align with the study’s objectives. Document retention times, peak integration methods, and signal-to-noise ratios .

Q. What in vitro assays are suitable for preliminary evaluation of 4-Dehydrowithaferin A’s bioactivity?

Methodological Answer: Common assays include MTT or resazurin-based cytotoxicity tests, ROS detection kits, and enzyme inhibition assays (e.g., COX-2 or topoisomerase). Normalize results to positive controls (e.g., doxorubicin for cytotoxicity) and account for solvent interference .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported cytotoxicity data for 4-Dehydrowithaferin A across cell lines?

Methodological Answer: Conduct meta-analyses of existing studies to identify variables such as cell line origin, culture conditions, or assay endpoints. Use standardized protocols (e.g., ISO 10993-5 for biocompatibility) and replicate experiments with multiple cell lines. Statistical tools like ANOVA can isolate confounding factors .

Q. What experimental designs are optimal for elucidating 4-Dehydrowithaferin A’s mechanism of action at the molecular level?

Methodological Answer: Combine omics approaches (transcriptomics/proteomics) with target validation via siRNA knockdown or CRISPR-Cas9. Use molecular docking studies to predict binding affinities to targets like NF-κB or STAT3, followed by surface plasmon resonance (SPR) for kinetic validation .

Q. How should researchers design in vivo studies to evaluate 4-Dehydrowithaferin A’s pharmacokinetics and toxicity?

Methodological Answer: Follow OECD guidelines for animal studies, including dose-ranging experiments and terminal blood/tissue sampling. Use LC-MS/MS for plasma concentration-time profiling. Address ethical considerations by minimizing sample sizes and adhering to 3R principles (Replacement, Reduction, Refinement) .

Q. What strategies mitigate batch-to-batch variability in 4-Dehydrowithaferin A production for reproducible research?

Methodological Answer: Implement quality-by-design (QbD) principles during synthesis/extraction, including critical process parameter (CPP) monitoring. Use DOE (Design of Experiments) to optimize variables like reaction time or solvent purity. Batch records should detail deviations and corrective actions .

Q. How can computational models enhance understanding of 4-Dehydrowithaferin A’s structure-activity relationships?

Methodological Answer: Perform QSAR (Quantitative Structure-Activity Relationship) modeling using software like Schrödinger or MOE. Validate predictions with synthetic analogs and in vitro assays. Include molecular dynamics simulations to study binding stability under physiological conditions .

Q. What methodologies address discrepancies in reported IC₅₀ values for 4-Dehydrowithaferin A across studies?

Methodological Answer: Standardize assay conditions (e.g., incubation time, serum concentration) and use reference compounds for cross-study calibration. Apply Bland-Altman plots to assess agreement between datasets. Transparent reporting of raw data in supplementary materials aids reproducibility .

Methodological Frameworks and Best Practices

  • For experimental design : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to align research questions with practical constraints .
  • For data analysis : Adopt the STROBE (Strengthening the Reporting of Observational Studies) or ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines to ensure methodological rigor .
  • For literature reviews : Employ PICO (Population, Intervention, Comparison, Outcome) frameworks to structure systematic reviews of 4-Dehydrowithaferin A’s bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
27-TBDMS-4-Dehydrowithaferin A
Reactant of Route 2
27-TBDMS-4-Dehydrowithaferin A

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.